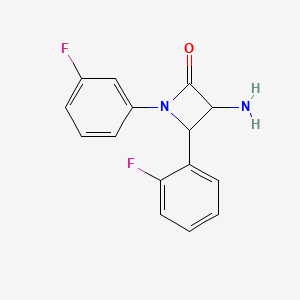
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H9ClFNO2 and a molecular weight of 265.67 g/mol . It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chloro-5-fluorophenyl)nicotinate typically involves the esterification of 5-(2-chloro-5-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-(2-chloro-5-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate
Uniqueness
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1346692-27-0 |
|---|---|
分子式 |
C13H9ClFNO2 |
分子量 |
265.67 g/mol |
IUPAC 名称 |
methyl 5-(2-chloro-5-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-5-10(15)2-3-12(11)14/h2-7H,1H3 |
InChI 键 |
VFISGNIEOSQIKT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=CC(=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




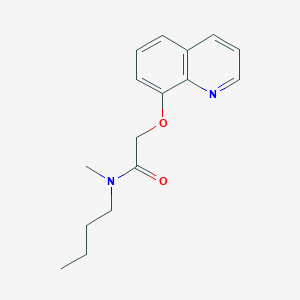
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
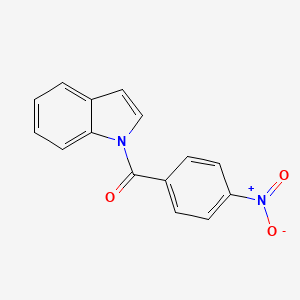



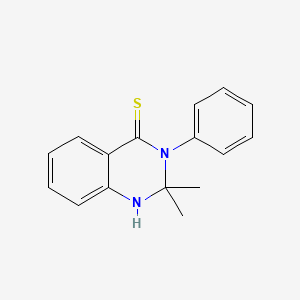

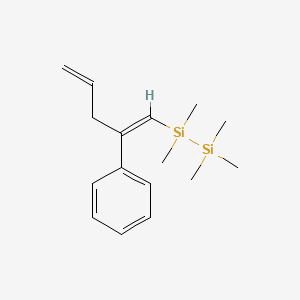
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
